

Spectroscopic Profile of 1-Fluoro-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Fluoro-4-nitrobenzene**

Cat. No.: **B044160**

[Get Quote](#)

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **1-Fluoro-4-nitrobenzene** (CAS No: 350-46-9), a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a valuable resource for compound identification, structural elucidation, and quality control.

Quantitative Spectroscopic Data

The empirical formula for **1-Fluoro-4-nitrobenzene** is $C_6H_4FNO_2$ with a molecular weight of approximately 141.10 g/mol .^[1] The subsequent tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, ^{19}F NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)

The 1H NMR spectrum of **1-Fluoro-4-nitrobenzene** in deuterated chloroform ($CDCl_3$) exhibits two distinct multiplets corresponding to the aromatic protons. The electron-withdrawing nitro group and the electronegative fluorine atom significantly influence the chemical shifts of the protons on the benzene ring.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2, H-6	~8.29	Multiplet	-
H-3, H-5	~7.24	Multiplet	-

Data sourced from spectral databases.

^{13}C NMR (Carbon-13 NMR)

The ^{13}C NMR spectrum provides insight into the carbon framework of the molecule. The carbon atoms directly attached to the fluorine and nitro groups, as well as the other aromatic carbons, show distinct chemical shifts.

Carbon Assignment	Chemical Shift (δ) ppm
C-1 (C-F)	~165.0 (doublet, $^1\text{JCF} \approx 250$ Hz)
C-4 (C- NO_2)	~148.0
C-2, C-6	~126.0 (doublet, $^2\text{JCF} \approx 20$ Hz)
C-3, C-5	~116.0 (doublet, $^3\text{JCF} \approx 10$ Hz)

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. The provided values are typical representations.

^{19}F NMR (Fluorine-19 NMR)

The ^{19}F NMR spectrum of **1-Fluoro-4-nitrobenzene** shows a single resonance, characteristic of the single fluorine environment in the molecule.

Fluorine Assignment	Chemical Shift (δ) ppm (Referenced to CFCl_3)
F-1	~ -106 to -115

The chemical shift of fluorine is sensitive to the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Fluoro-4-nitrobenzene** is characterized by strong absorptions corresponding to the nitro group, the carbon-fluorine bond, and the aromatic ring.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3100	Aromatic C-H stretch	Medium
~1600, 1480	Aromatic C=C stretch	Medium
~1520	Asymmetric NO ₂ stretch	Strong
~1340	Symmetric NO ₂ stretch	Strong
~1240	C-F stretch	Strong
~850	C-H out-of-plane bend (para-disubstituted)	Strong

Data interpreted from the NIST Chemistry WebBook spectral data.[\[1\]](#)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **1-Fluoro-4-nitrobenzene** results in a prominent molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
141	77.59	[M] ⁺ (Molecular Ion)
111	27.01	[M - NO] ⁺
95	100.00	[M - NO ₂] ⁺
83	20.36	[M - NO - CO] ⁺
75	69.29	[C ₆ H ₄ F - H] ⁺

Data sourced from PubChem.

Experimental Protocols

The following sections outline generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

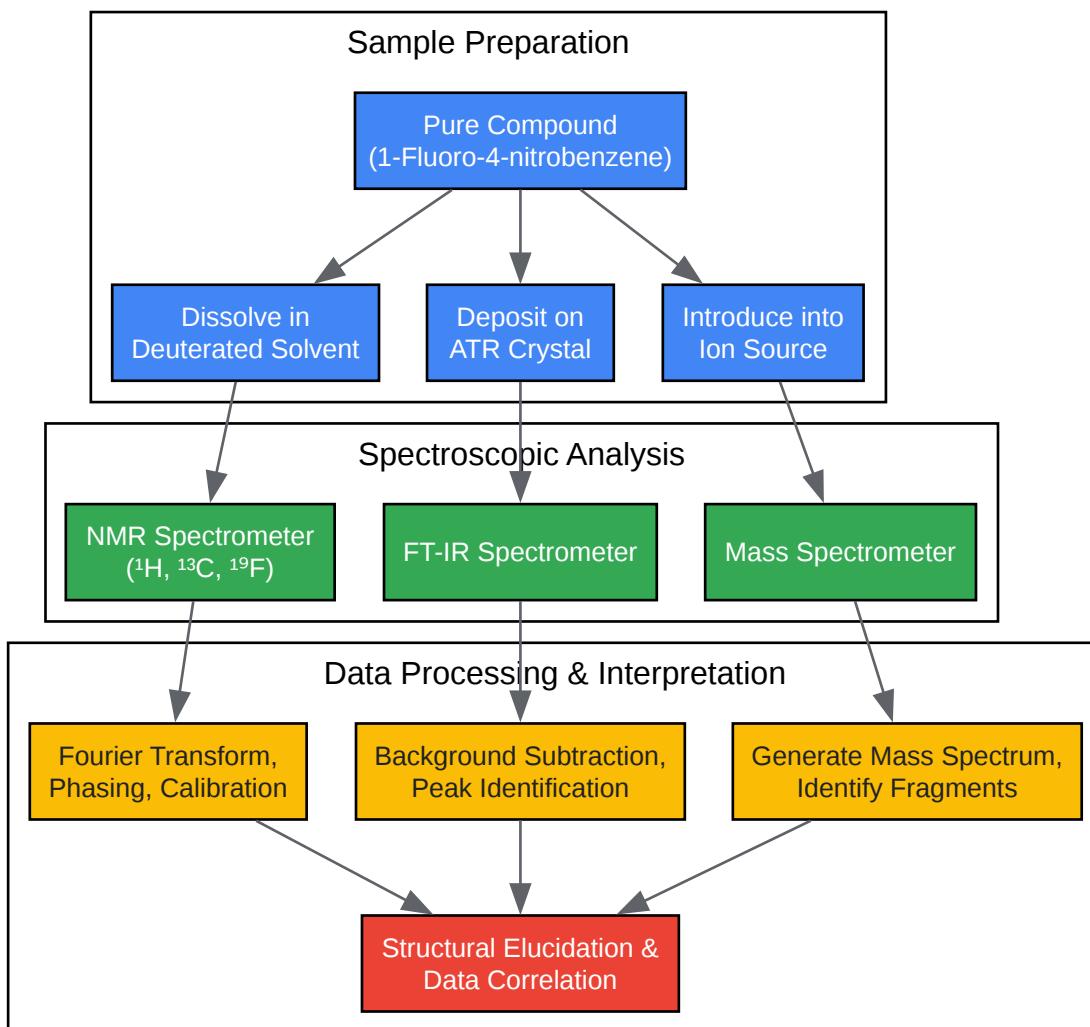
NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of **1-Fluoro-4-nitrobenzene** for ^1H NMR, or 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
 - For ^{19}F NMR, tune the probe to the fluorine frequency and acquire the spectrum. A proton-decoupled experiment is often beneficial.

- Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small drop of liquid **1-Fluoro-4-nitrobenzene** or a small amount of the solid directly onto the center of the ATR crystal.
 - Lower the press arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are collected over a range of 4000 to 400 cm^{-1} .
- Data Processing:


- Label the significant peaks with their corresponding wavenumbers (cm^{-1}).
- Correlate the observed absorption bands with known functional group frequencies.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like **1-Fluoro-4-nitrobenzene**, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is common.
 - The sample is vaporized in the ion source.
- Ionization and Fragmentation:
 - The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ($[\text{M}]^+$).
 - The high internal energy of the molecular ion leads to fragmentation into smaller, charged fragments and neutral radicals.
- Mass Analysis and Detection:
 - The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The detector records the abundance of each ion at a specific m/z value.
- Data Processing:
 - The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .
 - Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1-Fluoro-4-nitrobenzene**.

[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Fluoro-4-nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044160#spectroscopic-data-for-1-fluoro-4-nitrobenzene-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com